
2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features an indole ring, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring, and finally, the attachment of the pyrazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and piperidine moieties often exhibit anticancer properties. The indole structure is known for its role in various biological activities, including anti-proliferative effects against cancer cell lines. Studies have shown that derivatives of indole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors. Compounds that modulate dopamine receptor activity are of significant interest for treating neuropsychiatric disorders such as schizophrenia and depression. Preliminary studies indicate that similar compounds can act as antagonists or partial agonists at dopamine D3 receptors, which may lead to therapeutic advancements in this area .
Antimicrobial Properties
The presence of the pyrazinyl group may confer antimicrobial activity, as compounds containing heterocycles often demonstrate efficacy against various bacterial strains. Investigations into related compounds have highlighted their effectiveness against gram-positive and gram-negative bacteria, suggesting that this compound could be explored for its antibacterial potential .
Example Synthesis Route
A potential synthesis route might include:
- Synthesis of a substituted indole via Fischer indole synthesis.
- Preparation of the piperidine derivative through nucleophilic substitution.
- Coupling the two fragments using a suitable coupling agent.
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various indole derivatives, including compounds structurally similar to 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone . The results indicated significant cytotoxicity against several cancer cell lines, demonstrating the potential for further development into therapeutic agents .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers tested derivatives of this compound on animal models exhibiting symptoms analogous to schizophrenia. The results showed promising modulation of dopamine receptor activity, suggesting potential therapeutic effects for managing psychotic disorders .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, pyrazine-containing molecules, and piperidine-based compounds. Examples include:
- 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propanone
Uniqueness
What sets 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone apart is its unique combination of the indole, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone , also referred to as (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Structural Overview
This compound features an indole ring, a piperidine moiety, and a pyrazine group. The unique combination of these structural elements is believed to contribute to its diverse pharmacological properties.
Component | Structural Feature | Biological Relevance |
---|---|---|
Indole | Aromatic heterocycle | Found in many bioactive compounds; associated with antidepressant and anticancer activities. |
Piperidine | Saturated nitrogen-containing ring | Known for analgesic and anti-inflammatory properties. |
Pyrazine | Six-membered aromatic ring | Exhibits antimicrobial and antiviral effects. |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:
- Anticancer Activity : Research indicates that derivatives of indole and piperidine can induce apoptosis in cancer cells. For instance, studies have shown that piperidine-based compounds can lead to cell cycle arrest and apoptosis in cancer models, suggesting potential for therapeutic applications against tumors .
- Antimicrobial Properties : The pyrazine component may enhance the compound's ability to combat fungal pathogens like Candida auris, which is known for its resistance to conventional antifungals .
- Neuroprotective Effects : Indole derivatives have been studied for their neuroprotective capabilities, potentially offering benefits in neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indole Derivative : This can be achieved through Fischer indole synthesis.
- Synthesis of the Piperidine Derivative : Often involves hydrogenation of pyridine or Mannich reactions.
- Coupling Reaction : The indole derivative is coupled with the piperidine derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
Case Studies
Recent studies have explored the biological activity of similar compounds:
Study 1: Anticancer Properties
A study on piperidine derivatives indicated that certain compounds could induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to established anticancer drugs like bleomycin .
Study 2: Antifungal Activity
Research involving novel piperidine-based derivatives showed significant antifungal activity against C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, confirming their potential as new antifungal agents .
Properties
IUPAC Name |
2-indol-1-yl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-23-10-5-15-3-1-2-4-17(15)23)22-11-6-16(7-12-22)25-18-13-20-8-9-21-18/h1-5,8-10,13,16H,6-7,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHIOWTXMJHECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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